molecular formula C6H12N2O2 B2707157 4-Hydroxypiperidine-1-carboxamide CAS No. 279238-12-9

4-Hydroxypiperidine-1-carboxamide

Cat. No.: B2707157
CAS No.: 279238-12-9
M. Wt: 144.174
InChI Key: RUBROIIGKQNJPQ-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-carboxamide (CAS 279238-12-9) is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . As a piperidine derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery. Piperidine rings are common structural motifs in pharmaceuticals, and the 4-hydroxypiperidine subunit, in particular, is frequently investigated for its role in modulating biological activity and improving the physicochemical properties of lead compounds . For instance, research into 4-oxypiperidine ethers has demonstrated their potential as multiple targeting ligands, functioning as histamine H3 receptor (H3R) antagonists/inverse agonists while simultaneously inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This dual-action profile makes such compounds valuable tools for researching novel therapeutic strategies for complex neurodegenerative conditions like Alzheimer's disease, where enhancing cholinergic neurotransmission and blocking H3R receptors may produce synergistic pro-cognitive effects . The carboxamide functional group on the piperidine nitrogen further enhances the molecule's utility as a versatile building block for chemical synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-5(9)2-4-8/h5,9H,1-4H2,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBROIIGKQNJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279238-12-9
Record name 4-hydroxypiperidine-1-carboxamide
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Synthetic Methodologies and Strategies for 4 Hydroxypiperidine 1 Carboxamide

Retrosynthetic Analysis of the 4-Hydroxypiperidine-1-carboxamide Core

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection breaks the amide bond, leading to 4-hydroxypiperidine (B117109) and an appropriate aminating agent. A further disconnection of the 4-hydroxypiperidine ring can be envisioned through the cleavage of C-N and C-C bonds, suggesting either cyclization of an open-chain precursor or functional group manipulation of a pre-existing piperidine (B6355638) ring.

Key Retrosynthetic Disconnections:

DisconnectionPrecursorsSynthetic Strategy
Amide Bond 4-Hydroxypiperidine, Isocyanate or equivalentDirect amidation or related coupling reaction.
N1-C2 and C5-C6 Bonds Open-chain amino alcohol derivativeCyclization to form the piperidine ring.
C4-OH Bond 4-Piperidone (B1582916) derivativeReduction of a ketone to an alcohol.

Approaches to the Piperidine Ring System Synthesis

The construction of the 4-hydroxypiperidine scaffold is a pivotal step. Various methods have been developed, starting from either open-chain precursors or through cyclization strategies.

Construction from Open-Chain Precursors

The formation of the piperidine ring from linear molecules is a versatile strategy. One common approach involves the cyclization of amino alcohols. For instance, a one-pot synthesis of cyclic amines from amino alcohols can be achieved through efficient chlorination with thionyl chloride, followed by intramolecular cyclization. organic-chemistry.org Another method utilizes a ruthenium-catalyzed transfer hydrogenation of pyridine (B92270) N-oxides to yield piperidines. organic-chemistry.org

Cyclization Reactions for Piperidine Formation

Cyclization reactions are widely employed for the synthesis of the piperidine core. The aza-Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic amine, provides a direct route to 4-hydroxypiperidines. rsc.orgresearchgate.netresearchgate.net This method has been shown to be highly diastereoselective, yielding cis-4-hydroxypiperidines. rsc.orgresearchgate.net Various acid catalysts, including heteropoly acids like phosphomolybdic acid, can be used to promote this transformation under mild conditions. researchgate.net

Another powerful cyclization method is the reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction. nih.gov Additionally, radical-mediated cyclizations of linear amino-aldehydes catalyzed by cobalt(II) have been developed for the synthesis of piperidines. nih.gov

Formation of the 1-Carboxamide (B11826670) Moiety

Once the 4-hydroxypiperidine core is established, the final step involves the formation of the carboxamide group at the N1 position. This can be accomplished through direct amidation or via a multi-step sequence involving a carbamate (B1207046) precursor.

Direct Amidation Strategies at N1

Direct amidation of 4-hydroxypiperidine is a straightforward approach. This can be achieved by reacting the piperidine with an isocyanate, such as phenyl isocyanate, in a suitable solvent like toluene. prepchem.com Alternatively, coupling reagents can be employed to facilitate the reaction between the piperidine and a carboxylic acid or its derivative. A copper hydride (CuH)-catalyzed reductive amidation of α,β-unsaturated carboxylic acids with secondary amines like unprotected 4-hydroxypiperidine has also been reported. nih.gov

Carbamate Precursors and Deprotection-Amidation Sequences

An alternative strategy involves the use of a carbamate precursor. The piperidine nitrogen can first be protected with a carbamate group, for example, by reacting it with a chloroformate or a dicarbonate (B1257347). acs.orgcymitquimica.com This carbamate can then be converted to the desired carboxamide. For instance, N-Boc-4-hydroxypiperidine can be synthesized by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate. acs.orgcymitquimica.com Subsequent deprotection and reaction with an appropriate aminating agent would yield the final product. Phenyl carbamates can also serve as precursors for the synthesis of ureas, which are structurally related to carboxamides. lookchem.com Microwave-assisted reactions using carbamate intermediates have been shown to be effective, with purification often achieved through silica (B1680970) gel column chromatography.

Introduction and Functionalization of the 4-Hydroxyl Group

The strategic placement of the hydroxyl group at the C4 position of the piperidine ring is a cornerstone of many synthetic routes. This can be achieved through direct hydroxylation or by the reduction of a corresponding ketone.

Achieving stereocontrol during the introduction of the 4-hydroxyl group is critical for accessing specific biologically active isomers.

Biocatalytic Reduction: Carbonyl reductases have demonstrated exceptional catalytic performance in the reduction of N-protected 4-oxopiperidine derivatives. For instance, the use of specific carbonyl reductases, such as HeCR and DbCR, on tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate has yielded the corresponding 4-hydroxypiperidine with high enantiomeric excess (>99% ee) and conversion rates (>99%). rsc.org This highlights the potential of biocatalysis for producing chiral 3-substituted-4-hydroxypiperidines. rsc.org

Chemical Reduction: The reduction of 4,6-dioxopiperidine carboxylates with sodium borohydride (B1222165) (NaBH₄) in a mixture of dichloromethane (B109758) and acetic acid preferentially forms the cis-4-hydroxy isomer with good stereoselectivity (68-98% de). acs.org This method provides a reliable route to cis-4-hydroxypipecolates. acs.org The stereochemical outcome is often influenced by the steric bulk of substituents on the piperidine ring.

Directed Dihydroxylation: In the case of unsaturated piperidine precursors, such as 1,2,3,6-tetrahydropyridines, the diastereoselectivity of dihydroxylation can be directed by existing functional groups. For example, the dihydroxylation of a syn-allylic alcohol on the piperidine ring has been shown to be highly syn-selective. beilstein-journals.org

The 4-hydroxyl group serves as a versatile handle for further molecular modifications through various functional group interconversions.

Oxidation: The secondary alcohol at the C4 position can be oxidized to a ketone (4-oxopiperidine) using reagents like Collins' reagent (CrO₃-pyridine complex) or pyridinium (B92312) dichromate (PDC). imperial.ac.uk This ketone can then serve as an electrophilic site for the introduction of various nucleophiles.

Conversion to Halides and Sulfonates: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. ub.edu These sulfonates can then be displaced by halides (e.g., LiCl, LiBr, LiI) via an SN2 reaction, leading to the corresponding 4-halopiperidines with inversion of stereochemistry. ub.edu Direct conversion to halides is also possible using reagents like PCl₃, SOCl₂, or PBr₃, though these conditions can sometimes be harsh. ub.edu

Reductive Cleavage: The C-O bond of the 4-hydroxyl group (often after conversion to a sulfonate) can be reductively cleaved using hydride reagents like lithium aluminium hydride (LiAlH₄). imperial.ac.uk This allows for the stereospecific introduction of deuterium (B1214612) by using deuterated reducing agents. imperial.ac.uk

Total Synthesis of this compound and its Analogues

The total synthesis of this compound and its analogues often involves the initial construction of the piperidine ring followed by the introduction and manipulation of the 4-hydroxyl and 1-carboxamide functionalities.

One common strategy involves the reduction of a pre-formed N-protected 4-oxopiperidine. For example, methyl 4-oxo-piperidine-1-carboxylate can be reduced to methyl 4-hydroxypiperidine-1-carboxylate using sodium borohydride in methanol. chemicalbook.com The resulting ester can then be converted to the desired carboxamide.

Another approach starts with 4-hydroxypiperidine itself. The nitrogen can be protected, for instance with a Boc group, and then the carboxamide can be introduced. A method for synthesizing 1-Boc-4-piperidinecarboxamide involves reacting 4-piperidinecarboxamide with di-tert-butyl dicarbonate. google.com Subsequent deprotection and manipulation can lead to the target compound.

A modular, one-pot synthesis of piperidin-4-ols has been developed involving a gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method offers high diastereoselectivity and flexibility. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure 4-hydroxypiperidine derivatives is crucial for developing stereospecific pharmaceuticals.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the piperidine ring with defined stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, iridium-catalyzed allylic substitution has been employed for the enantio- and diastereoselective synthesis of 3-hydroxypiperidines. acs.org Copper hydride (CuH)-catalyzed intramolecular hydroalkylation of halide-tethered styrenes has been used to synthesize enantioenriched six-membered N-heterocycles. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed. This method has been used in Mannich reactions to synthesize enantiopure piperidine alkaloids. researchgate.net

Enzymatic Resolutions: As mentioned earlier, enzymes like carbonyl reductases can be used for the kinetic resolution of racemic mixtures or the asymmetric reduction of prochiral ketones to afford enantiomerically enriched 4-hydroxypiperidines. rsc.org

Comparative Analysis of Synthetic Efficiencies and Yields in Academic Contexts

The efficiency and yield of synthetic routes to 4-hydroxypiperidine derivatives can vary significantly depending on the chosen methodology. Below is a comparative table of different synthetic approaches found in academic literature.

Starting MaterialReagents and ConditionsProductYieldReference
tert-butyl 4-oxopiperidine-1-carboxylateCarbonyl reductase (HeCR or DbCR)tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate>99% rsc.org
tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylatesNaBH₄, CH₂Cl₂/AcOHcis-4-hydroxy δ-lactamsGood acs.org
4-oxo-piperidine-1-carboxylic acid methyl esterSodium borohydride, MeOHMethyl 4-hydroxypiperidine-1-carboxylate44% chemicalbook.com
4-piperidyl urea (B33335)Di-tert-butyl dicarbonate, triethylamine; then bromine, NaOH1-boc-4-aminopiperidine- google.com
N-homopropargyl amideGold catalyst, then reductionPiperidin-4-ol47% (for one example) nih.gov

Table 1: Comparison of Synthetic Methods for 4-Hydroxypiperidine Derivatives

Chemical Reactivity and Derivatization Pathways of 4 Hydroxypiperidine 1 Carboxamide

Reactivity of the Piperidine (B6355638) Nitrogen (N1)

The nitrogen atom at the 1-position (N1) of the piperidine ring is part of a primary carboxamide group (-C(=O)NH2). This structural feature fundamentally alters its reactivity compared to a typical secondary amine. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This delocalization reduces the nucleophilicity and basicity of the N1 nitrogen, making it significantly less reactive towards electrophiles. masterorganicchemistry.com Consequently, reactions like N-alkylation and N-acylation at this position are challenging and require specific conditions, if they occur at all.

N-Alkylation and Acylation Reactions

Direct alkylation or acylation on the N1 atom of 4-Hydroxypiperidine-1-carboxamide is generally not a feasible reaction pathway under standard laboratory conditions. The resonance-stabilized amide bond makes the N1 nitrogen a poor nucleophile. masterorganicchemistry.com Attempted reactions with alkyl halides or acylating agents would more likely lead to reactions at the more nucleophilic 4-hydroxyl group or the terminal NH2 group under certain conditions.

While direct N-acylation of the piperidine amide nitrogen is uncommon, various methods exist for the acylation of amines in general to form amide bonds, often employing a range of acylating agents and catalytic approaches. researchgate.net However, these are typically applied to primary or secondary amines rather than the unreactive nitrogen of an existing amide.

Formation of Substituted Urea (B33335) Derivatives

The compound this compound is, by its structure, a substituted urea derivative. The term "urea" describes a central carbonyl group bonded to two nitrogen atoms. In this case, one nitrogen is the piperidine N1 and the other is the terminal NH2 of the carboxamide. Therefore, this section addresses the modification of this existing urea moiety rather than its de novo formation.

One potential pathway to form more complex, substituted urea derivatives is through a Hofmann rearrangement of the primary carboxamide group. This reaction, typically induced by a hypervalent iodine reagent like phenyliodine diacetate (PIDA) in the presence of an amine source, transforms a primary amide into an isocyanate intermediate. thieme-connect.comorganic-chemistry.org This intermediate can then be trapped by an amine to form a new, more substituted urea. For instance, if the rearrangement were performed and trapped with an external amine (R-NH2), it could theoretically yield a 1-amino-4-hydroxypiperidine derivative with a new urea linkage.

A general scheme for this type of transformation is shown below:

ReactantReagentsIntermediateProductYield
Primary Amide (R-CONH2)1. Phenyliodine diacetate (PIDA) 2. Ammonia (or Amine)Isocyanate (R-N=C=O)N-Substituted Urea (R-NH-CO-NH2)Good to Excellent thieme-connect.com

This table represents a general transformation and not a specific reaction performed on this compound.

Mitsunobu Reactions Involving N1

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of other functional groups, including esters and ethers, with inversion of stereochemistry. wikipedia.org The reaction requires an alcohol, a nucleophile (typically with a pKa less than 15), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

For this compound, a Mitsunobu reaction would overwhelmingly occur at the 4-hydroxyl group, which acts as the alcohol component. The N1 amide nitrogen is not sufficiently nucleophilic or acidic to participate in this reaction. While some acidic amides can act as nucleophiles in Mitsunobu reactions, primary carboxamides are generally not suitable substrates for N-alkylation via this method. commonorganicchemistry.com The acidic proton would be abstracted from the hydroxyl group, which would then be activated by the PPh3/DEAD reagent system for subsequent nucleophilic attack. Therefore, any Mitsunobu reaction involving this substrate would lead to derivatization at the 4-position, not the N1 position.

Reactivity of the 4-Hydroxyl Group

The secondary hydroxyl group at the 4-position is the most reactive site for many derivatization reactions of this compound. It behaves as a typical secondary alcohol, undergoing reactions such as alkylation, acylation, oxidation, and reduction. innospk.com

O-Alkylation and O-Acylation Reactions

O-Alkylation can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

O-Acylation reactions proceed readily to form esters. For example, treatment of a 4-hydroxypiperidine (B117109) derivative with an acid anhydride (B1165640) (like propionic acid anhydride) in the presence of a base (like pyridine) yields the corresponding ester derivative. google.com This is a common strategy for modifying the properties of the parent molecule.

Below is a table summarizing typical O-alkylation and O-acylation reactions for secondary alcohols.

Reaction TypeReagentsProduct
O-Alkylation (Williamson)1. NaH 2. Alkyl Halide (R-X)4-Alkoxy-piperidine derivative
O-AcylationAcyl Chloride (RCOCl) / Pyridine (B92270)4-Acyloxy-piperidine derivative
O-AcylationAcid Anhydride ((RCO)2O) / Pyridine4-Acyloxy-piperidine derivative

Oxidation and Reduction Transformations

Oxidation of the secondary alcohol at the 4-position yields the corresponding ketone, 4-oxopiperidine-1-carboxamide. This transformation is a fundamental reaction in organic synthesis. libretexts.org A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups. libretexts.org Mild oxidants are often preferred to avoid over-oxidation or side reactions. researchgate.net

Reduction , in this context, refers to the deoxygenation of the 4-hydroxyl group, replacing it with a hydrogen atom to yield piperidine-1-carboxamide. This is a more complex transformation than oxidation and typically requires converting the hydroxyl group into a better leaving group first. A common method is the Barton-McCombie deoxygenation, which involves forming a thiocarbonyl derivative that is subsequently treated with a radical initiator and a hydrogen atom source.

The table below outlines common reagents for these transformations.

TransformationCommon ReagentsProduct
OxidationPyridinium (B92312) chlorochromate (PCC)4-Oxopiperidine-1-carboxamide
OxidationDess-Martin periodinane (DMP)4-Oxopiperidine-1-carboxamide
OxidationSwern Oxidation (oxalyl chloride, DMSO, triethylamine)4-Oxopiperidine-1-carboxamide
Deoxygenation (Reduction)Barton-McCombie: 1. NaH, CS2, MeI 2. AIBN, Bu3SnHPiperidine-1-carboxamide

Esterification Reactions

The hydroxyl group at the C4 position of this compound is a key site for derivatization through esterification. This reaction involves the condensation of the hydroxyl group with a carboxylic acid or its reactive derivative, such as an acid chloride or anhydride, to form an ester linkage. The reactivity of the hydroxyl group can be influenced by the choice of reagents and reaction conditions.

Standard esterification procedures can be employed, often in the presence of a catalyst to facilitate the reaction. For instance, the reaction with an acid chloride in the presence of a base, such as pyridine or triethylamine, effectively neutralizes the hydrogen chloride byproduct and drives the reaction to completion. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to promote the reaction between the hydroxyl group and a carboxylic acid.

The resulting ester derivatives of this compound can exhibit altered physicochemical properties, such as lipophilicity and solubility, which can be advantageous in various applications. The specific ester moiety introduced can be tailored to achieve desired characteristics. For example, esterification with aliphatic carboxylic acids can increase the nonpolar character of the molecule, while the introduction of aromatic or heteroaromatic carboxylic acids can introduce specific electronic or steric features.

The following table provides examples of esterification reactions that could be performed on this compound, based on general knowledge of esterification of similar N-substituted 4-hydroxypiperidines. google.com

Table 1: Examples of Potential Esterification Reactions

Carboxylic Acid Derivative Reagent/Catalyst Potential Product
Acetic anhydride Pyridine 1-Carboxamido-4-acetoxypiperidine
Benzoyl chloride Triethylamine 1-Carboxamido-4-benzoyloxypiperidine
Propionic acid DCC 1-Carboxamido-4-propionoxypiperidine

Hydrogen Bonding Characteristics and Influence on Reactivity

The molecular structure of this compound contains both hydrogen bond donor and acceptor sites, which significantly influence its physical properties and chemical reactivity. The hydroxyl group (-OH) at the C4 position and the amide group (-CONH2) at the N1 position are the primary sites for hydrogen bonding.

The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). Similarly, the amide group has a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). These functionalities allow for the formation of a network of intermolecular hydrogen bonds in the solid state and in protic solvents.

These intermolecular interactions can influence the molecule's reactivity in several ways:

Solubility: The ability to form hydrogen bonds with solvent molecules, such as water or alcohols, generally enhances solubility in these solvents.

Reagent Accessibility: Strong intermolecular hydrogen bonding in the solid state or in solution can hinder the approach of reagents to the reactive sites. For a reaction to occur, energy must be supplied to overcome these interactions.

Activation of Reactive Sites: Hydrogen bonding to the hydroxyl oxygen or the carbonyl oxygen can increase the electrophilicity of the attached carbon atoms, potentially facilitating nucleophilic attack at these positions. Conversely, hydrogen bonding to the hydroxyl or amide hydrogens can decrease their acidity and nucleophilicity.

Analysis of similar molecular structures suggests that the interplay of these hydrogen bonding interactions can be complex. nih.gov The specific arrangement of molecules in the crystal lattice or in solution will determine the net effect on reactivity. For instance, intramolecular hydrogen bonding between the C4-hydroxyl group and the N1-carboxamide is unlikely due to the chair conformation of the piperidine ring.

Reactions at the Piperidine Ring Carbon Atoms

Functionalization of the carbon atoms alpha to the nitrogen in the piperidine ring (C2 and C6 positions) is a significant pathway for derivatization. In the context of N-acylpiperidines, which share similarities with this compound, these positions can be activated for nucleophilic substitution or deprotonation.

One common strategy for alpha-functionalization involves the formation of an iminium ion intermediate. nih.govnih.gov This can be achieved through oxidation of the piperidine nitrogen, followed by elimination. The resulting iminium ion is susceptible to attack by a wide range of nucleophiles, leading to the introduction of new substituents at the alpha-position. nih.govnih.govsemanticscholar.org

Alternatively, directed metalation approaches can be employed. chemrxiv.org In this method, a directing group on the nitrogen atom facilitates the deprotonation of an adjacent alpha-carbon by a strong base, such as an organolithium reagent. The resulting carbanion can then react with various electrophiles. While the carboxamide group in this compound is not a traditional directing group for lithiation, related N-amido systems have been shown to undergo alpha-deprotonation under specific conditions.

The regioselectivity of alpha-functionalization can be influenced by steric and electronic factors. In symmetrically N-substituted piperidines, the two alpha-positions are equivalent. However, in more complex derivatives, the choice of reagents and reaction conditions can often direct the functionalization to a specific alpha-carbon. chemrxiv.org

Reactions involving the piperidine ring of this compound can have significant stereochemical implications. The chair conformation of the piperidine ring places substituents in either axial or equatorial positions, and the interconversion between these conformations can influence the stereochemical outcome of a reaction.

For reactions occurring at a chiral center or leading to the formation of a new chiral center, the stereoselectivity (diastereoselectivity or enantioselectivity) is a critical consideration. For instance, in the reduction of a related 4-oxopiperidine derivative, the stereochemistry of the resulting hydroxyl group (cis or trans relative to other ring substituents) can be controlled by the choice of reducing agent and reaction conditions. rsc.orgnih.gov

The existing stereocenter at C4 (if the molecule is substituted in a way to make it chiral) can direct the stereochemical course of subsequent reactions at other positions on the ring. This phenomenon, known as substrate-controlled stereoselectivity, is a powerful tool in the synthesis of complex molecules with multiple stereocenters. rsc.org

Furthermore, enzymatic transformations can offer high levels of stereoselectivity in the modification of the piperidine ring. rsc.orgnih.govrsc.org Biocatalysts, such as carbonyl reductases, have been used for the stereoselective reduction of ketones on the piperidine ring, yielding specific stereoisomers of the corresponding alcohols. rsc.orgnih.govrsc.org

Stability and Degradation Pathways under Laboratory Conditions

This compound is generally a stable compound under standard laboratory conditions. cdhfinechemical.com However, like many organic molecules, it can be susceptible to degradation under harsh conditions, such as high temperatures, strong acids or bases, or in the presence of strong oxidizing or reducing agents.

Potential degradation pathways could involve:

Hydrolysis of the Amide: In the presence of strong acid or base and heat, the carboxamide group can undergo hydrolysis to yield 4-hydroxypiperidine and carbonic acid (which would decompose to carbon dioxide).

Oxidation of the Hydroxyl Group: Strong oxidizing agents could potentially oxidize the secondary alcohol at the C4 position to a ketone, yielding 1-carboxamido-4-oxopiperidine.

Ring Opening: Under very harsh conditions, cleavage of the piperidine ring could occur. However, this would likely require significant energy input.

For routine laboratory use and storage, this compound should be kept in a cool, dry place, away from strong acids, bases, and oxidizing agents to ensure its stability.

Chemo- and Regioselectivity in Complex Derivatization

In molecules with multiple functional groups like this compound, achieving chemo- and regioselectivity in derivatization reactions is a key challenge and a critical aspect of synthetic strategy. The molecule presents two primary reactive sites: the hydroxyl group at C4 and the carboxamide group at N1. The piperidine ring itself also offers sites for potential functionalization, particularly at the alpha-carbons.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with an acylating agent, it is possible to selectively acylate the hydroxyl group over the amide nitrogen under appropriate conditions. The higher nucleophilicity of the hydroxyl oxygen compared to the amide nitrogen generally favors this outcome. Protecting group strategies are often employed to achieve high chemoselectivity. For instance, the hydroxyl group could be protected with a suitable protecting group (e.g., a silyl (B83357) ether) to allow for selective modification of the amide group.

Regioselectivity concerns the preferential reaction at one position over another. In the context of the piperidine ring, functionalization can potentially occur at the C2, C3, or C4 positions (and their symmetrical counterparts). As discussed in section 3.3.1, alpha-functionalization (at C2/C6) is often favored due to the electronic influence of the nitrogen atom. nih.govnih.govsemanticscholar.orgchemrxiv.org Achieving functionalization at the C3 or C4 positions often requires more specialized synthetic methods. nih.govnih.gov

The choice of reagents, catalysts, and reaction conditions plays a crucial role in controlling both chemo- and regioselectivity. For instance, the use of specific rhodium catalysts has been shown to direct C-H functionalization to different positions on the piperidine ring depending on the nature of the N-substituent. nih.govnih.gov

The following table summarizes the potential for selective derivatization of this compound.

Table 2: Chemo- and Regioselectivity in Derivatization

Reaction Type Target Site Reagents/Conditions for Selectivity
Acylation C4-OH Standard acylation conditions (e.g., acid chloride, base)
Alkylation C4-OH Williamson ether synthesis conditions (e.g., NaH, alkyl halide)
Alpha-functionalization C2/C6 Iminium ion formation or directed metalation

Mechanistic Investigations and Molecular Interactions of 4 Hydroxypiperidine 1 Carboxamide Derivatives

Mechanistic Studies of Synthetic Transformations

The synthesis of 4-hydroxypiperidine-1-carboxamide and its derivatives involves a series of chemical transformations. Mechanistic studies of these reactions, including the elucidation of reaction pathways and the analysis of transition states, provide valuable insights into optimizing reaction conditions and improving yields.

Reaction Pathway Elucidation

The synthesis of this compound derivatives can be achieved through various synthetic routes. One common pathway begins with the synthesis of N-Boc-4-hydroxypiperidine, a key intermediate. This can be synthesized from 4-piperidone (B1582916) hydrochloride hydrate (B1144303) by first converting it to 4-piperidone, followed by a reduction and subsequent protection of the nitrogen atom with a di-tert-butyl dicarbonate (B1257347) group. google.com Another approach involves the chemoenzymatic synthesis starting from commercial δ-valerolactam, which is converted to a racemic 4-hydroxytetrahydropyridine derivative through allylic oxidation after a palladium-catalyzed methoxycarbonylation of the corresponding vinyl phosphate. researchgate.net

The final carboxamide functionality can be introduced through several methods. For instance, the reaction of a 4-hydroxypiperidine (B117109) derivative with an appropriate isocyanate or by acylation with an acid chloride followed by reduction can yield the desired carboxamide. mdpi.com The study of these reaction pathways has revealed important mechanistic details. For example, in some stereoselective syntheses, it has been observed that an initially formed trans-isomer can convert into a more thermodynamically stable cis-form over time, highlighting the importance of reaction duration in controlling the stereochemical outcome.

Computational studies using methods like Density Functional Theory (DFT) have been employed to analyze the molecular models of piperidine (B6355638) derivatives to understand their chemical properties and the feasibility of synthesizing potential medicinal substances. ekb.eg These studies help in elucidating the stereoelectronic effects of substituents, such as the 4-hydroxy group, which can influence the stability and reactivity of the piperidine ring through intramolecular interactions. smolecule.com

Transition State Analysis in Catalyzed Reactions

Transition state analysis is a powerful tool for understanding the kinetics and mechanisms of chemical reactions. In the context of synthesizing 4-hydroxypiperidine derivatives, computational methods have been used to investigate the transition states of key reaction steps. For example, transition-state calculations for the rotation of the Boc group in a 2-aryl-4-methylenepiperidine indicated that the rotation most likely occurs through a low-energy equatorial transition state. acs.org The calculated Gibbs energy of activation from these studies matched well with experimental data obtained from variable-temperature NMR, validating the computational model. acs.org

Such analyses provide a deeper understanding of the energy barriers and the geometry of the transition state, which is crucial for designing catalysts and optimizing reaction conditions to favor the desired product. For instance, understanding the transition state of a catalyzed reaction can help in the design of chiral ligands for asymmetric synthesis, leading to the production of enantioenriched piperidine derivatives. The ability of phosphonic and phosphinic groups to mimic the transition state of peptide bond cleavage has also been a subject of interest in the synthesis of pipecolic acid analogs, a related piperidine structure. researchgate.net While specific transition state analyses for the direct synthesis of this compound are not extensively documented, the principles derived from studies of related piperidine systems are applicable and essential for the rational design of synthetic routes.

Enzyme Inhibition and Receptor Modulation Mechanisms (In Vitro Studies)

Derivatives of this compound have been shown to interact with various biological targets, including enzymes and receptors. In vitro studies have been instrumental in elucidating the mechanisms by which these compounds exert their effects.

Fatty Acid Amide Hydrolase (FAAH) Inhibition by Piperidine-1-carboxamide Derivatives

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. nih.govacs.org Piperidine-1-carboxamide derivatives, particularly those with a urea-like structure, have emerged as a novel class of potent and selective FAAH inhibitors. nih.govacs.org

The mechanism of inhibition involves the covalent modification of the enzyme's active site. nih.govacs.org FAAH is characterized by an unusual Ser-Ser-Lys catalytic triad (B1167595) (Ser241, Ser217, Lys142). nih.gov The inhibition process is initiated by the nucleophilic attack of the catalytic serine, Ser241, on the carbonyl carbon of the piperidine-1-carboxamide's urea (B33335) group. nih.gov This leads to the formation of a covalent carbamate-enzyme adduct, effectively inactivating the enzyme in a time-dependent manner. nih.govbohrium.com

Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, have provided deeper insights into this mechanism. nih.govresearchgate.net These studies have shown that the FAAH enzyme active site induces a distortion in the typically planar amide bond of the piperidine urea inhibitor. nih.govresearchgate.net This twisting of the amide bond is hypothesized to facilitate its hydrolysis by diminishing the conjugation of the nitrogen lone pair with the carbonyl group, making the carbonyl carbon more susceptible to the nucleophilic attack by Ser241. nih.gov This enzyme-induced distortion is believed to be a key factor contributing to the high potency and remarkable selectivity of these inhibitors for FAAH over other serine hydrolases. nih.govacs.org The piperidine/piperazine urea scaffold is considered a privileged chemical structure for designing FAAH inhibitors with a desirable combination of potency and selectivity. acs.org

Compound NameTargetMechanism of ActionKey Findings
N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750)FAAHCovalent modification of active site Ser241Potent and selective FAAH inhibitor; inhibition is time-dependent. nih.govacs.org
N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide (PF-04457845)FAAHCovalent carbamylation of catalytic serine nucleophileHighly potent and selective FAAH inhibitor. bohrium.com

Dipeptidyl Peptidase (DPP) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). oatext.comwikipedia.orgnih.govfrontiersin.org Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. wikipedia.orgnih.gov Various heterocyclic compounds, including those with a piperidine scaffold, have been investigated as DPP-4 inhibitors. oatext.commdpi.com

The general mechanism of DPP-4 inhibitors involves blocking the active site of the enzyme, thereby preventing the degradation of GLP-1 and GIP. wikipedia.orgnih.govfrontiersin.org This leads to increased levels of active incretins, which in turn stimulate insulin (B600854) secretion, suppress glucagon (B607659) release, and lower blood glucose levels in a glucose-dependent manner. wikipedia.orgfrontiersin.org DPP-4 inhibitors can be broadly classified as peptidomimetic or non-peptidomimetic. mdpi.com Many potent inhibitors are designed to mimic the natural substrates of DPP-4, often containing a proline-mimicking moiety that occupies the S1 pocket of the enzyme's active site. nih.gov

While specific mechanistic studies on this compound derivatives as DPP-4 inhibitors are limited, structure-activity relationship (SAR) studies of related piperidine-containing inhibitors provide valuable insights. For instance, a study on novel DPP-4 inhibitors included a compound with a piperidine ring where the amide group was positioned outside the ring to enhance molecular flexibility. oatext.com Docking studies of such compounds into the DPP-4 active site can predict key interactions, such as hydrogen bonding with specific residues like Tyr631 and interactions with the S1 pocket. beilstein-journals.org The orientation of the aminopiperidine motif is crucial for forming effective salt bridges with acidic residues like Glu205/Glu206 in the active site. beilstein-journals.org The development of piperidine-based DPP-4 inhibitors often involves modifying substituents on the piperidine ring to optimize interactions with the hydrophobic S1 and S2 pockets of the enzyme. oatext.comnih.gov

Inhibitor ClassTargetGeneral Mechanism of ActionKey Structural Features for Activity
DPP-4 Inhibitors (Gliptins)DPP-4Competitive inhibition of the enzyme active site, preventing incretin degradation. wikipedia.orgnih.govProline-mimicking scaffolds, groups that interact with S1 and S2 pockets of the enzyme. mdpi.comnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that acts as a sensor for noxious stimuli, including heat, protons, and certain chemical ligands like capsaicin. unife.itwikipedia.org It is a well-established target for the development of analgesic drugs. unife.itwikipedia.org Piperidine carboxamides have been identified as a promising class of TRPV1 antagonists. unife.itnih.gov

The mechanism of TRPV1 antagonism by these compounds involves binding to the channel and preventing its activation by various stimuli. wikipedia.org The binding site for many antagonists is located within the pore region of the tetrameric channel, involving interactions with residues from all four subunits. wikipedia.org The development of piperidine carboxamide-based TRPV1 antagonists has often involved creating focused libraries of compounds with different polar head groups to optimize potency. nih.gov

Structure-activity relationship studies have been crucial in understanding the molecular interactions between piperidine carboxamides and the TRPV1 channel. For instance, in a related class of piperidine carboxamides acting on the TRPA1 channel, modifications to the piperidine ring, such as the removal of hydroxyl and trifluoromethyl groups, led to a significant loss of potency, highlighting the critical role of specific residues in the binding pocket. pnas.org Molecular modeling and docking studies suggest that these compounds bind to a hydrophobic site at the interface of transmembrane segments. pnas.org While the primary effect of some piperidine carboxamides on related channels can be agonistic, subtle structural changes can shift their activity towards antagonism. pnas.org For TRPV1, antagonists can be classified as polymodal, blocking multiple activation modes (e.g., by capsaicin, protons, and heat), or mode-selective, blocking only specific activation modes. sioc-journal.cn The development of hyperthermia-free TRPV1 antagonists is a key area of research, with a focus on understanding how different activation modes relate to therapeutic effects versus side effects. sioc-journal.cn

Compound ClassTargetGeneral Mechanism of ActionKey Findings from Related Compounds
Piperidine CarboxamidesTRPV1Antagonism of the ion channel, preventing activation by noxious stimuli. unife.itnih.govA benzoxazinone (B8607429) amide head group showed good potency; QSAR models have been developed. nih.gov
Piperidine CarboxamidesTRPA1Noncovalent agonism, binding to a hydrophobic site at the interface of pore helix 1 and S5/S6 segments. pnas.orgModifications on the piperidine ring highlighted the importance of specific interactions for potency. pnas.org

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Modulation

Derivatives of this compound, specifically a class known as piperidine carboxamides (PIPCs), have been identified as potent, noncovalent agonists of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel. pnas.orgnih.gov The TRPA1 channel is a nonselective cation channel that functions as a crucial sensor for irritants and is considered a therapeutic target for conditions such as pain, itch, and respiratory diseases. pnas.orgnih.gov

Unlike electrophilic compounds such as allyl isothiocyanate (AITC) that activate TRPA1 through covalent modification of cysteine residues in the N-terminus, PIPCs activate the channel via noncovalent binding. pnas.orgnih.gov In studies using HEK-293F cells expressing human TRPA1, specific PIPC compounds induced significant calcium ion (Ca²⁺) influx, demonstrating their agonist activity. pnas.org For instance, PIPC1 at a concentration of 10 nM and PIPC2 at 40 nM were shown to cause robust Ca²⁺ influx. pnas.org

Structural modeling, molecular docking, and mutational analyses have revealed the binding mechanism of these noncovalent agonists. nih.gov PIPCs bind to a hydrophobic site located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments of the TRPA1 channel. nih.gov This binding pocket is noteworthy as it overlaps with the binding sites of known allosteric modulators, including the antagonist A-967079 and the agonist propofol. nih.gov The interaction within this site is critical for channel activation. nih.gov Research has also highlighted the role of specific cysteine residues (Cys621, Cys641, and Cys665) in forming a pocket-like region that is crucial for electrophilic activation, which helps to stabilize an open conformation of the channel. nih.gov

Table 1: Effect of Piperidine Carboxamides (PIPCs) on Human TRPA1

CompoundConcentrationActivityObservationSource(s)
PIPC1 10 nMAgonistInduced robust Ca²⁺ influx in HEK-293F cells. pnas.org
PIPC2 40 nMAgonistInduced robust Ca²⁺ influx in HEK-293F cells. pnas.org
A-967079 Not specifiedAntagonistDid not induce Ca²⁺ influx. pnas.org

Acetylcholinesterase (AChE) Inhibition

Certain derivatives based on the 4-hydroxypiperidine scaffold have been developed as multi-target ligands, exhibiting inhibitory activity against both Histamine (B1213489) H3 receptors and cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). nih.govacs.org This dual-action approach is being explored for its potential in treating complex multifactorial neurodegenerative conditions like Alzheimer's disease. nih.govacs.org

A series of 4-oxypiperidine ethers were designed based on the lead compounds ADS003 and ADS009, which are potent H3R antagonists. nih.govacs.org By modifying these structures, researchers aimed to introduce simultaneous AChE/BuChE inhibitory properties. nih.govacs.org One of the most promising compounds from a synthesized naphthalene (B1677914) series, ADS031, which incorporates a benzyl (B1604629) moiety on the piperidine ring, demonstrated an IC₅₀ value of 1.537 μM for AChE inhibition. nih.govacs.org This compound also showed inhibitory activity against BuChE with an IC₅₀ of 1.353 μM. nih.govacs.org Another compound, ADS021, was found to be a more potent BuChE inhibitor, with an IC₅₀ value of 0.559 μM. nih.govacs.org The development of such multi-target-directed ligands may offer therapeutic advantages by potentially slowing the β-amyloid peptide aggregation promoted by AChE and improving cognitive functions. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected 4-Oxypiperidine Ether Derivatives

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Source(s)
ADS031 AChE1.537 μM nih.govacs.org
ADS031 BuChE1.353 μM nih.govacs.org
ADS021 BuChE0.559 μM nih.govacs.org

Histamine H3 Receptor Antagonism

The 4-hydroxypiperidine structure is a key scaffold in the development of potent and selective non-imidazole antagonists for the Histamine H3 receptor (H3R). nih.govnih.gov H3Rs are primarily presynaptic G-protein coupled receptors that act as autoreceptors to modulate the synthesis and release of histamine, and as heteroreceptors to control the release of other key neurotransmitters. nih.govcresset-group.com Consequently, H3R antagonists are investigated for their potential to treat various neurological and cognitive disorders. nih.govcresset-group.com

Structure-activity relationship (SAR) studies of 4-hydroxypiperidine series have identified highly potent compounds. nih.gov For example, the benzofuranylpiperidinyloxy derivative, ADS-003, showed a pronounced affinity for the guinea pig H3 receptor with a pA₂ value of 8.47. nih.govmdpi.com Molecular docking studies revealed that these derivatives stretch from an orthosteric binding site, where a crucial interaction occurs with the Asp114 residue in the transmembrane domain TM3, toward the extracellular loop ECL2. nih.govacs.org SAR studies also demonstrated that modifications, such as elongating the aliphatic chain between the piperidine nitrogen and a lipophilic residue, can significantly impact potency. mdpi.com For instance, increasing the methylene (B1212753) groups from one to two or three in a series of benzofuranylmethyl derivatives led to a decrease in potency. mdpi.com

Table 3: In Vitro Potency of 4-Hydroxypiperidine Derivatives as H3 Receptor Antagonists

CompoundDescriptionPotency (pA₂)Source(s)
ADS-003 (1a) Benzofuranylpiperidinyloxy derivative8.47 nih.govnih.govmdpi.com
1d Benzyl derivative7.79 nih.gov
1b Benzofuranyl derivative with elongated chain7.26 mdpi.com
1c Benzofuranyl derivative with further elongated chain7.11 mdpi.com
Thioperamide Reference H3R antagonist8.67 nih.govmdpi.com

CCR5 Receptor Antagonism and HIV-1 Inhibition Mechanisms

Piperidine-4-carboxamide derivatives have been successfully developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. nih.govacs.org This has established the scaffold as a foundation for potent anti-HIV-1 agents. nih.govacs.org

Research focused on improving the metabolic stability of early piperidine-4-carboxamide CCR5 antagonists led to significant discoveries. nih.govacs.org By incorporating polar groups, such as a carbamoyl (B1232498) group, into the phenyl ring of the 4-benzylpiperidine (B145979) moiety, researchers developed compound 5f, which exhibited both high metabolic stability and good inhibitory activity against HIV-1 envelope-mediated membrane fusion (IC₅₀ = 5.8 nM). nih.gov Further optimization of this series to enhance potency resulted in the discovery of 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, also known as TAK-220. nih.govacs.org TAK-220 demonstrated high CCR5 binding affinity (IC₅₀ = 3.5 nM) and exceptionally potent inhibition of membrane fusion (IC₅₀ = 0.42 nM). nih.govacs.org Moreover, it strongly inhibited the replication of CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells. nih.gov

Table 4: Anti-HIV-1 and CCR5 Antagonist Activity of TAK-220

ParameterValueTarget/AssaySource(s)
CCR5 Binding Affinity (IC₅₀) 3.5 nMCCR5 Receptor nih.govacs.org
Membrane Fusion Inhibition (IC₅₀) 0.42 nMHIV-1 Envelope-mediated nih.govacs.org
HIV-1 Replication Inhibition (EC₅₀) 1.1 nM (mean)CCR5-using HIV-1 clinical isolates nih.govacs.org
HIV-1 Replication Inhibition (EC₉₀) 13 nMCCR5-using HIV-1 clinical isolates nih.gov

Renin Inhibition

Derivatives of piperidine have been identified as a novel class of nonpeptidomimetic inhibitors of renin, an aspartic proteinase that is the rate-limiting enzyme in the renin-angiotensin system. nih.gov As such, renin is a key therapeutic target for managing hypertension. nih.gov High-throughput screening efforts identified a simple 3,4-disubstituted piperidine as a lead compound. nih.gov

X-ray crystallography studies of human renin complexed with two different inhibitors from this piperidine class revealed a unique binding mechanism. nih.gov The binding of these substituted piperidine derivatives to the enzyme's active site is accompanied by significant induced-fit adaptations. nih.gov This structural reorganization of the active site upon inhibitor binding provides a distinct paradigm for the inhibition of monomeric aspartic proteinases. nih.gov The optimization of these piperidine inhibitors, guided by this structural analysis, has led to the development of derivatives with picomolar affinities for renin. nih.gov

Calcium Channel Modulation

The piperidine scaffold is also featured in compounds designed to modulate the activity of calcium channels. google.com Specifically, N-piperidinyl acetamide (B32628) derivatives have been developed as modulators of T-type calcium channels. google.com These channels are implicated in a variety of physiological and pathophysiological processes, and their modulation is a therapeutic strategy for conditions such as cardiovascular disease, epilepsy, and pain. google.com

The mechanism involves the interaction of these compounds with the channel protein, leading to a modulation of its gating properties. google.com For example, protocols can distinguish between effects on the resting and inactivated states of the channel. google.com While specific binding sites for these piperidine derivatives on T-type channels are under investigation, the general principle of action for channel modulators often involves interaction with the voltage-sensing or pore domains. nih.gov The hydrophobic and aromatic regions present in some piperidine derivatives are thought to be important for influencing ion channel function.

Interactions with Neurotransmitter Systems (In Vitro and Pre-clinical Models)

Derivatives of 4-hydroxypiperidine, particularly those acting as Histamine H3 receptor (H3R) antagonists, have significant interactions with multiple neurotransmitter systems. nih.govnih.gov The H3R functions as a presynaptic heteroreceptor that modulates the release of a wide array of neurotransmitters in the central nervous system. nih.govcresset-group.com

By blocking these receptors, H3R antagonists can enhance the release of neurotransmitters including acetylcholine, dopamine (B1211576), norepinephrine, serotonin (B10506), gamma-aminobutyric acid (GABA), and glutamate. nih.govcresset-group.com This mechanism underlies the procognitive and attention-enhancing effects observed in preclinical models. nih.gov

In vivo studies with lead compounds have validated these interactions. The 4-hydroxypiperidine derivative ADS-003 was shown to cross the blood-brain barrier and, when administered to rats, altered brain concentrations of histamine and noradrenaline to a degree similar to the reference H3 antagonist, Ciproxifan. mdpi.com These findings from in vitro and preclinical models demonstrate that 4-hydroxypiperidine-based compounds can effectively modulate central neurotransmitter systems, providing a basis for their investigation in various neurological disorders. nih.govmdpi.com

Dopamine Pathway Modulation

The influence of 4-hydroxypiperidine derivatives on dopaminergic neurotransmission is an area of active investigation. Certain derivatives have been shown to modulate neurotransmitter pathways, including those involving dopamine receptors. smolecule.com This modulation can occur through various mechanisms.

One indirect mechanism involves the histamine H3 receptor (H3R). H3Rs function as heteroreceptors that can control the release of other neurotransmitters, including dopamine. nih.gov By acting as antagonists or inverse agonists at H3Rs, 4-oxypiperidine ethers can indirectly modulate the dopaminergic system. nih.gov

Furthermore, studies on peptidomimetic analogues that modulate dopamine D2-receptor agonist binding have demonstrated the potential for complex molecules to influence dopaminergic activity. nih.gov While not direct derivatives of this compound, these studies provide a framework for understanding how structurally distinct compounds can achieve dopamine pathway modulation, suggesting that derivatives of 4-hydroxypiperidine could be engineered to have similar therapeutic effects in conditions like Parkinson's disease. nih.gov

Serotonin Pathway Modulation

Similar to their effects on the dopamine system, this compound derivatives have been noted for their potential to influence serotonin pathways. smolecule.com The serotonin (5-hydroxytryptamine, 5-HT) system, with its numerous receptor subtypes, is a critical target for therapeutic agents. researchgate.net

The 4-hydroxypiperidine moiety serves as a valuable structural component in the design of ligands for serotonin receptors. researchgate.net For instance, 4-hydrazinocarbonyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, a related derivative, has been utilized as an intermediate in the synthesis of novel ligands targeting 5-HT receptors. researchgate.net The focus has often been on the 5-HT3 and 5-HT4 receptors, which are co-localized in the gastrointestinal tract and are implicated in intestinal serotonergic system dysfunctions. researchgate.net The development of new agonists, partial agonists, and antagonists for these receptors highlights the chemical versatility and importance of the piperidine scaffold in targeting the serotonin system. researchgate.net

Mechanisms of Antiproliferative and Apoptosis-Inducing Activity in Cell Lines

Derivatives incorporating the 4-hydroxypiperidine structure have demonstrated significant antiproliferative and apoptosis-inducing activities across a variety of cancer cell lines. researchgate.net The mechanisms underlying these effects are diverse and depend on the specific chemical structure of the derivative.

A series of pyrimidine (B1678525) derivatives featuring a 4-hydroxypiperidine group showed moderate anti-proliferative activity against several human tumor cell lines, including gastric (MGC-803), prostate (PC-3), and lung (A549, H1975) cancers. researchgate.net

More specific mechanisms have been elucidated for certain derivatives. For example, cinnamamide (B152044) derivatives bearing a 4-hydroxypiperidine moiety were found to induce apoptosis in MCF-7 breast cancer cells. researchgate.net Mechanistic studies revealed that this process involves the cleavage of poly ADP ribose polymerase (PARP) and the activation of caspase-9. researchgate.net These same compounds were also shown to inhibit the migration and invasion of MCF-7 cells. researchgate.net In A549 human lung cancer cells, related derivatives were found to chemosensitize the cells to the effects of doxorubicin (B1662922), a conventional chemotherapy agent. researchgate.net This chemosensitizing effect is linked to the inhibition of carbonyl reductase 1 (CBR1). researchgate.netresearchgate.net

Other derivatives have been developed as inhibitors of the Hsp90 C-terminal domain (CTD). These compounds exhibited anti-tumor properties against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231. vu.lt Their mechanism of action includes inducing apoptosis, slowing proliferation, and promoting the degradation of key oncogenic proteins without triggering a heat shock response. vu.lt

Furthermore, research on N-(4-hydroxyphenyl)retinamide (4HPR), which contains a related hydroxyphenyl amide structure, has provided additional mechanistic insights. In human prostate carcinoma cells (LNCaP, DU145, and PC-3), 4HPR induces apoptosis by increasing the levels of reactive oxygen species (ROS) and modulating the expression of apoptosis-related genes like p21, c-myc, and c-jun. nih.gov

Table 1: Antiproliferative and Apoptotic Mechanisms of 4-Hydroxypiperidine Derivatives

Derivative ClassCell Line(s)Observed Mechanism of ActionReference
Cinnamamide DerivativesMCF-7 (Breast)Induction of apoptosis via PARP cleavage and caspase-9 activation; Inhibition of migration and invasion. researchgate.net
Cinnamamide DerivativesA549 (Lung)Chemosensitization to doxorubicin via CBR1 inhibition. researchgate.netresearchgate.net
Hsp90 CTD InhibitorsMDA-MB-231 (TNBC)Induction of apoptosis; Degradation of oncogenic proteins. vu.lt
Pyrimidine DerivativesMGC-803 (Gastric), PC-3 (Prostate), A549 (Lung), H1975 (Lung)General antiproliferative activity. researchgate.net
N-(4-hydroxyphenyl)retinamide (Related Structure)LNCaP, DU145, PC-3 (Prostate)Increased reactive oxygen species (ROS); Modulation of p21, c-myc, and c-jun gene expression. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies reveal how specific structural modifications influence biological activity.

Histamine H3 Receptor Antagonists: In a series of 4-hydroxypiperidine derivatives designed as H3 receptor antagonists, the length of an aliphatic chain connecting the piperidine nitrogen to a benzofuranyl residue was found to be critical. mdpi.com Elongating the chain from one to two or three methylene groups resulted in a decrease in potency, demonstrating a strict spatial requirement for optimal receptor interaction. mdpi.com

p38 MAP Kinase Inhibitors: The 4-hydroxypiperidine substituent itself can be a key determinant of selectivity. When attached to certain pyridinyl substituted heterocycles, it was found to confer high selectivity for the p38 MAP kinase while avoiding affinity for COX-1, an important consideration for reducing side effects. nih.gov

CCR5 Antagonists: For piperidine-4-carboxamide derivatives acting as CCR5 antagonists (and thus potential anti-HIV agents), SAR studies have been extensive. acs.orgnih.gov Introducing a polar carbamoyl group into a benzylpiperidine moiety afforded compounds with both high metabolic stability and potent inhibitory activity. acs.org Further optimization based on a putative 'Y shape' pharmacophore model led to compounds with nanomolar inhibitory concentrations against CCR5. nih.gov

Analgesics: In derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine, structural alterations were shown to be directly responsible for enhanced analgesic responses compared to the parent compound. researchgate.net

Role of Specific Atoms: The presence of specific atoms at key positions can significantly enhance biological activity. For example, in a tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate, the fluorine atom is thought to enhance lipophilicity and binding interactions, while the hydroxyl group provides hydrogen bonding capabilities.

Table 2: Structure-Activity Relationship (SAR) Highlights for 4-Hydroxypiperidine Derivatives

Biological TargetStructural ModificationEffect on ActivityReference
Histamine H3 ReceptorElongation of alkyl chain linkerDecreased antagonist potency mdpi.com
p38 MAP KinaseAttachment of 4-hydroxypiperidine to a pyridinyl heterocycleConferred high p38 selectivity nih.gov
CCR5 ReceptorIntroduction of a carbamoyl groupIncreased metabolic stability and inhibitory activity acs.org
Opioid Receptors (Analgesia)Substitution on the parent 4-(4′-Chlorophenyl)-4-hydroxy piperidineEnhanced analgesic activity researchgate.net
Various TargetsAddition of a fluorine atomEnhanced lipophilicity and binding interactions

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound derivatives plays a pivotal role in their biological activity. The conformational flexibility of the piperidine ring allows it to adopt various shapes, which influences how it binds to target receptors and enzymes.

The stereochemistry of substituents on the piperidine ring is critical. The synthesis of specific stereoisomers, such as the (3R,4S) configuration, is often necessary to achieve the desired biological effect, as different spatial arrangements of atoms like fluorine and hydroxyl groups dictate the molecule's interaction with its biological target. nih.gov

Studies on H3R antagonists have explored the impact of conformational rigidity. nih.gov In one study, the flexible aromatic ring in lead compounds was replaced with more rigid linkers like biphenyl (B1667301) and naphthalene. nih.govacs.org The derivatives containing the more rigid biphenyl linker showed lower affinity for the H3 receptor compared to the parent compounds, suggesting that a certain degree of flexibility is necessary for optimal binding. nih.gov However, derivatives with a naphthalene linker, which is also rigid but presents a different geometry, showed slightly higher activity than the biphenyl-containing compounds, illustrating the subtle interplay between rigidity, shape, and receptor fit. nih.gov

The development of pharmacophore models, such as the 'Y shape' model for CCR5 inhibitors, is a direct application of conformational understanding. nih.gov These models map the essential three-dimensional features required for biological activity, guiding the design of new derivatives with optimized shapes to fit the receptor's binding pocket more effectively. nih.gov

Role in Medicinal Chemistry and Biological Probe Development

4-Hydroxypiperidine-1-carboxamide as a Privileged Scaffold for Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for the development of ligands for multiple, distinct biological targets. nih.gov The this compound moiety fits this description due to its combination of a rigid piperidine (B6355638) ring, a hydrogen bond-donating hydroxyl group, and a versatile carboxamide functionality. This unique arrangement allows for the introduction of various substituents at multiple points, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities. researchgate.net

The piperidine ring is a common motif found in numerous approved drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties. mdpi.comresearchgate.netdntb.gov.ua The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the carboxamide group provides a point for further chemical modification and can also engage in hydrogen bonding. soton.ac.uk This inherent versatility has made the this compound scaffold a cornerstone in the quest for novel therapeutics. mdpi.com

Design and Synthesis of Library Compounds Based on the Scaffold

The amenability of the this compound scaffold to chemical modification makes it an ideal starting point for the construction of compound libraries. nih.govresearchgate.net Medicinal chemists can systematically vary the substituents on the piperidine ring, the carboxamide nitrogen, and even the hydroxyl group to generate a vast array of structurally diverse molecules. This approach, often employing parallel synthesis or combinatorial chemistry techniques, allows for the rapid exploration of chemical space and the identification of initial "hit" compounds with desired biological activities. nih.govresearchgate.net

For instance, libraries of this compound derivatives have been synthesized to screen for activity against various targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The synthesis often involves the coupling of a protected 4-hydroxypiperidine (B117109) precursor with a diverse set of carboxylic acids or isocyanates to generate the carboxamide linkage. Subsequent deprotection and further functionalization can then be performed to expand the library's diversity.

Development of Enzyme Inhibitors and Receptor Modulators for Pre-clinical Research

The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective enzyme inhibitors and receptor modulators. The ability to introduce diverse chemical functionalities allows for the optimization of binding affinity and selectivity for a specific biological target.

Enzyme Inhibitors: Derivatives of this scaffold have been investigated as inhibitors of various enzymes. For example, by incorporating specific pharmacophores, researchers have designed inhibitors for enzymes such as secretory glutaminyl cyclase (sQC), which is implicated in Alzheimer's disease. nih.gov A study identified a piperidine-4-carboxamide derivative (Cpd-41) as a novel sQC inhibitor with an IC₅₀ of 34 μM. nih.gov Another area of exploration has been in the development of tubulin inhibitors, where 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of antiproliferative agents. nih.gov

Receptor Modulators: The scaffold has also been extensively used to create ligands for various receptors. For instance, novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, which are important in the context of anti-HIV-1 therapy. nih.gov In one study, compounds 16g and 16i demonstrated inhibitory activity against CCR5 with IC₅₀ values of 25.73 nM and 25.53 nM, respectively, comparable to the positive control, maraviroc. nih.gov Additionally, derivatives of 4-oxypiperidine have been developed as ligands for histamine (B1213489) H3 receptors, with some compounds showing nanomolar affinity. acs.orgnih.gov

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. nih.gov These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound scaffold can serve as a versatile component within a PROTAC, often as part of the linker or as a scaffold to present the target-binding or E3 ligase-binding moieties.

The hydroxyl group of the 4-hydroxypiperidine core provides a convenient attachment point for the linker, allowing for the synthesis of PROTACs with varying linker lengths and compositions, which is a critical parameter for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The development of PROTACs based on this scaffold is an active area of research aimed at targeting proteins that have been traditionally difficult to inhibit with small molecules. nih.govmdpi.com

Peptide Mimetics Development utilizing the this compound Core

Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are non-peptide molecules that mimic the structure and function of natural peptides, overcoming these limitations. researchgate.netnih.gov The this compound core can be used as a scaffold to create conformationally constrained peptide mimetics. canada.ca

By incorporating amino acid side chains or other pharmacophoric groups onto the piperidine ring, it is possible to replicate the spatial arrangement of key residues in a peptide's bioactive conformation. nih.gov This approach can lead to the development of potent and selective agonists or antagonists for peptide receptors. The rigid piperidine ring helps to pre-organize the appended functionalities, reducing the entropic penalty upon binding to the target receptor and potentially increasing potency. researchgate.net

Bioconjugation Strategies for Targeted Delivery and Imaging Probes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new entity with combined properties. mdpi.comnih.gov The this compound scaffold can be readily functionalized for bioconjugation, enabling its use in targeted drug delivery and the development of molecular imaging probes.

The hydroxyl group or other introduced functional groups can be used as a handle for attaching targeting ligands, such as antibodies or small molecules that recognize specific cell surface receptors. mdpi.com This allows for the targeted delivery of a therapeutic agent to diseased cells, minimizing off-target effects. Similarly, the scaffold can be conjugated to imaging agents, such as fluorescent dyes or radioisotopes, to create probes for visualizing biological processes in vitro and in vivo. For example, a radioiodinated benzamide (B126) derivative incorporating a piperidine moiety, P[125I]MBA, has been investigated for imaging breast cancer. nih.gov

Pre-clinical Evaluation of Lead Compounds in Disease Models (In Vitro and in vivo animal studies, excluding human trials)

Once promising lead compounds based on the this compound scaffold are identified, they undergo rigorous pre-clinical evaluation in various disease models.

In Vitro Studies: These studies are conducted in a controlled laboratory setting, typically using cell lines or isolated enzymes. For example, derivatives have been tested for their antiproliferative effects on cancer cell lines. nih.gov In one study, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were found to inhibit the proliferation of various cancer cell lines, with one compound showing a potency of 120 nM. nih.gov The inhibitory activity of compounds against specific enzymes or their binding affinity to receptors is also determined in vitro. For instance, piperidine-4-carboxamide derivatives were evaluated for their ability to inhibit the CCR5 receptor in a calcium mobilization assay, with compounds 16g and 16i showing potent activity. nih.gov

In Vivo Animal Studies: Compounds that show promising in vitro activity are then evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties. For example, a radioiodinated benzamide, P[125I]MBA, was evaluated in rats with syngeneic RMT breast cancers. nih.gov The tumor uptake of P[125I]MBA was found to be 0.35 ± 0.01% of the injected dose per organ at 1 hour post-injection. nih.gov Such studies are crucial for determining the potential of a lead compound to be advanced into further development.

Below is an interactive data table summarizing the pre-clinical evaluation of selected this compound derivatives:

Compound/Derivative ClassBiological TargetIn Vitro AssayKey In Vitro FindingIn Vivo ModelKey In Vivo FindingReference
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesTubulinAntiproliferative assay120 nM potencyNot specifiedNot specified nih.gov
Piperidine-4-carboxamide derivatives (16g, 16i)CCR5Calcium mobilization assayIC₅₀ = 25.73 nM (16g), 25.53 nM (16i)HIV-1 single cycle assayIC₅₀ = 73.01 nM (16g), 94.10 nM (16i) nih.gov
Piperidine-4-carboxamide (Cpd-41)Secretory glutaminyl cyclase (sQC)sQC inhibition assayIC₅₀ = 34 μMNot specifiedNot specified nih.gov
P[125I]MBASigma receptorsRadioligand binding assayHigh affinity for sigma-1 and sigma-2 receptorsRat mammary tumor modelTumor uptake of 0.35 ± 0.01% ID/organ nih.gov

Computational Chemistry and Structural Analysis of 4 Hydroxypiperidine 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Hydroxypiperidine-1-carboxamide at the atomic level. These methods provide a theoretical framework to understand its electronic behavior and reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the piperidine (B6355638) ring, the hydroxyl group, and the carboxamide moiety. Density Functional Theory (DFT) calculations on analogous piperidine-carboxamides help in understanding the electronic properties. vulcanchem.com The chemical stability of piperidine derivatives is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This HOMO-LUMO gap is a critical indicator of a molecule's reactivity. smolecule.com For similar N-acylpiperidine structures, the lone pair of the piperidine nitrogen can engage in π-conjugation with the carbonyl group, influencing the electronic distribution. nih.gov

Molecular OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Localized on electron-rich areas like the oxygen and nitrogen atoms.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Influences susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

Charge Distribution and Electrostatic Potentials

The charge distribution and molecular electrostatic potential (MEP) are key to understanding the intermolecular interactions of this compound. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions of positive, negative, and neutral potential. juniperpublishers.comacs.org In related hydroxyquinolone derivatives, MEP investigations have shown that electron-rich regions around the carbonyl group are significant for inhibitory activity. researchgate.net

For this compound, the oxygen atom of the hydroxyl group and the oxygen and nitrogen atoms of the carboxamide group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds as acceptors. Conversely, the hydrogen atom of the hydroxyl group and the N-H protons of the carboxamide group are regions of positive potential, acting as hydrogen bond donors. Computational studies on similar molecules, like 2,2-diphenyl-4-(piperidin-1-yl)butanamide, utilize MEP analysis to identify these reactive sites. smolecule.com Natural Bond Orbital (NBO) analysis on related structures, such as 4-hydroxypiperidine (B117109), has been used to assess the strength of intermolecular hydrogen bonding and charge transfer within the system. nih.gov

ConformationKey FeaturesRelative Stability
Chair (Equatorial OH) The hydroxyl group is in the more stable equatorial position, minimizing steric hindrance.Generally the most stable conformation.
Chair (Axial OH) The hydroxyl group is in the less stable axial position, leading to 1,3-diaxial interactions.Higher in energy compared to the equatorial conformer.
Twist-Boat A higher energy conformation of the piperidine ring.Generally much less stable than chair conformations.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of ligand-target complexes over time. nih.govsemanticscholar.org For piperidine carboxamide derivatives, which are known to act as inhibitors for various enzymes like anaplastic lymphoma kinase (ALK), MD simulations have been instrumental in understanding their binding mechanisms. vulcanchem.compjps.pk These simulations can reveal the flexibility of both the ligand and the protein, which is often crucial for accurate prediction of binding affinities. vulcanchem.compjps.pk

MD simulations can provide insights into the stability of the interactions observed in docking studies. For example, a 100 ns MD simulation was performed on a protein-ligand complex to assess its stability. smolecule.com In the context of this compound, MD simulations could be used to explore its interactions within a specific protein binding site, revealing key hydrogen bonds, hydrophobic interactions, and the role of water molecules in mediating the binding. Studies on quinoline-3-carboxamide (B1254982) derivatives have used MD simulations to establish the stability of the interactions with target kinases. mdpi.com The results of such simulations can guide the rational design of more potent and selective inhibitors. vulcanchem.compjps.pk

Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to predict their binding affinity. mdpi.com For piperidine carboxamide derivatives, docking studies have been employed to investigate their binding modes as ALK inhibitors and to develop 3D-QSAR models. mdpi.comuni.lu

In docking studies of piperidine carboxamides with TRPA1, it was found that these ligands bind to a hydrophobic site at the interface of transmembrane segments. researchgate.netipb.pt The binding modes predicted by docking can be used to understand structure-activity relationships. For instance, in a study of piperidine-3-carboxamide derivatives as cathepsin K inhibitors, molecular docking revealed key hydrogen bonds and hydrophobic interactions with active-site residues. researchgate.net While no specific docking studies on this compound have been reported, its structural motifs, including the hydroxyl group as a hydrogen bond donor/acceptor and the carboxamide group, suggest its potential to interact with various biological targets. Docking studies could elucidate these potential interactions and predict binding affinities. mdpi.com

Target Protein ClassPotential Interactions with this compound
Kinases Hydrogen bonding with hinge region residues.
GPCRs Interactions with polar residues in the binding pocket.
Enzymes (e.g., proteases) Hydrogen bonding and hydrophobic interactions with active site residues.

Spectroscopic Characterization in Research: NMR, Mass Spectrometry, IR, UV-Vis (Focus on structural elucidation and purity confirmation)

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of synthesized compounds like this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity and assessing its purity. uni.luresearchgate.net For this compound (C₆H₁₂N₂O₂), the expected monoisotopic mass is approximately 144.09 Da. researchgate.net High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300-3500 cm⁻¹), the N-H stretches of the primary amide (around 3200-3400 cm⁻¹), and the C=O stretch of the amide (around 1640-1680 cm⁻¹). mdpi.com The IR spectrum of the parent compound, 4-Hydroxypiperidine, shows a broad O-H stretching band.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov Saturated compounds like this compound are not expected to have strong absorptions in the UV-Vis region, as they lack extensive chromophores. The amide carbonyl group may show a weak n→π* transition at a short wavelength. uantwerpen.be The primary use of UV-Vis spectroscopy for this compound would be for quantitative analysis, for example, in determining reaction kinetics or purity if a suitable chromophore were introduced.

X-ray Crystallography of this compound and its Co-crystals

As of the current literature survey, a definitive single-crystal X-ray diffraction study for this compound has not been reported in major crystallographic databases. The absence of an experimental crystal structure means that precise details regarding its solid-state conformation, bond lengths, bond angles, and intermolecular packing arrangement remain to be empirically determined.

However, X-ray crystallography data for derivatives of 4-hydroxypiperidine are available and can provide valuable comparative insights. For instance, the crystal structure of (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine has been determined, revealing specific details about its solid-state conformation. nih.gov In this related compound, the piperidine ring adopts a chair conformation, and the crystallographic data provides precise measurements of its geometric parameters. nih.gov

The study of co-crystals, which are multi-component crystals formed between a target molecule and a co-former, is a common strategy to modulate the physicochemical properties of a compound. There are currently no published reports on the successful formation and X-ray crystallographic analysis of co-crystals of this compound.

The potential for this compound to form co-crystals is high, owing to the presence of both hydrogen bond donor (the hydroxyl and amide N-H groups) and acceptor (the carbonyl oxygen and hydroxyl oxygen) sites. These functional groups can participate in robust hydrogen bonding networks with suitable co-formers, such as carboxylic acids, phenols, or other molecules with complementary hydrogen bonding capabilities. The formation of such co-crystals could influence properties like solubility, stability, and melting point.

Table of Crystallographic Data for a Related Compound: (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP 1 21 1 nih.gov
a (Å)7.7639 nih.gov
b (Å)8.7343 nih.gov
c (Å)8.4835 nih.gov
α (°)90.00 nih.gov
β (°)98.013 nih.gov
γ (°)90.00 nih.gov

Note: The data in the table above is for a related compound, (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine, and is provided for illustrative purposes due to the absence of data for this compound.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of piperidine (B6355638) derivatives, including 4-hydroxypiperidine-1-carboxamide, is a well-established area of organic chemistry. nih.gov However, the demand for more efficient, cost-effective, and environmentally friendly processes has spurred the development of novel synthetic methodologies.

Catalysis: Modern synthetic approaches often utilize transition metal catalysis for the hydrogenation of pyridine (B92270) rings to form piperidines. nih.gov While effective, these methods can be costly and generate toxic byproducts. researchgate.net Consequently, there is a growing interest in alternative catalytic systems, including organocatalysis and the use of more abundant and less toxic metals. nih.govmdpi.com For example, palladium-catalyzed reactions have been instrumental in creating various piperidine derivatives. mdpi.comsemanticscholar.org

Flow Chemistry: The application of flow chemistry offers a promising alternative to traditional batch processing. This technology allows for precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. The synthesis of 4-quinolone-3-carboxamides has demonstrated the potential of flow chemistry in producing complex heterocyclic compounds. nih.gov

Exploration of Undiscovered Biological Activities and Target Identification

While derivatives of 4-hydroxypiperidine (B117109) are known to possess a range of biological activities, there remains a vast, unexplored chemical space that could yield novel therapeutic agents. ekb.eg The piperidine moiety is a common feature in many pharmaceuticals, particularly those targeting the central nervous system. ontosight.ai

Expanding Therapeutic Targets: Research is ongoing to identify new biological targets for this compound derivatives. For example, some derivatives have been investigated as histamine (B1213489) H3 receptor antagonists and cholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov The structural similarity of the piperidine ring to natural ligands makes it a valuable scaffold for interacting with a variety of receptors and enzymes. ontosight.ai

Structure-Activity Relationship (SAR) Studies: A crucial aspect of drug discovery is understanding the relationship between a molecule's structure and its biological activity. Extensive SAR studies on 4-hydroxypiperidine derivatives have been conducted to optimize their potency and selectivity for specific targets. mdpi.comnih.gov For instance, modifications to the substituents on the piperidine ring have been shown to significantly impact the affinity for the histamine H3 receptor. mdpi.com

Integration with Advanced Screening Technologies

The discovery of novel bioactive compounds relies heavily on efficient screening methods. The integration of advanced screening technologies with libraries of this compound derivatives can accelerate the identification of new drug candidates.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. researchgate.net This technology has been instrumental in identifying novel 4-hydroxypiperidine-based inhibitors of enzymes like hormone-sensitive lipase. nih.gov The development of automated parallel solid-phase synthesis methods further facilitates the creation of large and diverse compound libraries for HTS campaigns. researchgate.net

Fragment-Based Drug Discovery (FBDD): FBDD is an alternative approach where smaller, low-complexity molecules (fragments) are screened for weak binding to a target. These fragments can then be elaborated into more potent lead compounds. The 4-hydroxypiperidine scaffold is an ideal starting point for FBDD due to its versatility and presence in many known drugs.

Application in Chemical Biology Tools and Probes

Beyond their direct therapeutic potential, this compound derivatives are valuable tools for chemical biology research. These compounds can be designed as molecular probes to investigate biological processes and validate new drug targets.

Probing Biological Pathways: Specifically functionalized derivatives can be used to study receptor interactions and neurotransmitter systems. smolecule.com For example, N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide has been utilized as a selective biological probe in neuroscience research. smolecule.com These probes can help elucidate the mechanisms of action of drugs and identify new therapeutic intervention points.

Imaging Agents: By incorporating appropriate reporter groups, this compound derivatives can be transformed into imaging agents for techniques like positron emission tomography (PET) or fluorescence microscopy. These agents can be used to visualize the distribution of specific targets in living systems, aiding in both preclinical research and clinical diagnostics.

Stereochemical Control in Drug Design and Development

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. biomedgrid.com For chiral molecules like many 4-hydroxypiperidine derivatives, one enantiomer may be significantly more active or have a different pharmacological profile than the other. biomedgrid.com

Asymmetric Synthesis: The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds. ru.nl Various strategies, including the use of chiral catalysts and auxiliaries, have been employed to control the stereochemistry of the piperidine ring during its synthesis. mdpi.comru.nl The nitro-Mannich reaction is one such method used for the asymmetric synthesis of piperidines. mdpi.com

Stereospecific Biological Activity: The specific stereochemistry of a 4-hydroxypiperidine derivative is often critical for its interaction with biological targets. cymitquimica.com For example, the (2R,4S) stereoisomer of 4-hydroxypiperidine-2-carboxylic acid is of particular interest due to its potential influence on biological activity. cymitquimica.comontosight.ai Understanding the stereochemical requirements of a target allows for the design of more potent and selective drugs with fewer off-target effects. biomedgrid.com

Contributions to Fundamental Chemical Principles

The study of this compound and its derivatives also contributes to a deeper understanding of fundamental chemical principles.

Reaction Mechanisms: The synthesis and reactions of this compound provide a platform for studying various reaction mechanisms, such as nucleophilic substitution, cyclization, and rearrangement reactions. nih.govmdpi.com For instance, the intramolecular dearomatization/cyclization catalyzed by gold(I) is a novel method for synthesizing polysubstituted alkylidene piperidines. mdpi.com

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 4-Hydroxypiperidine-1-carboxamide in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors, as the compound may release toxic fumes under thermal decomposition .
  • Store in a cool, dark place (<20°C) away from oxidizing agents to prevent degradation or hazardous reactions .

Q. How can researchers design a synthetic route for this compound with high purity?

  • Methodological Answer :

  • Start with piperidine derivatives as precursors (e.g., benzyl-protected intermediates) and employ carboxamide-forming reactions (e.g., coupling with activated carbonyl reagents) .
  • Purify via column chromatography (silica gel, methanol/dichloromethane gradient) and verify purity (>98%) using HPLC or NMR .

Q. What analytical techniques are effective for structural characterization of this compound?

  • Methodological Answer :

  • Use X-ray crystallography to resolve the 3D structure, focusing on bond angles (e.g., C-N-C bond at ~120°) and hydrogen bonding patterns in the carboxamide group .
  • Confirm molecular weight via mass spectrometry (ESI-MS) and functional groups via FT-IR (amide I band at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electrostatic potentials and identify nucleophilic/electrophilic sites on the piperidine ring .
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzyme active sites (e.g., kinases or GPCRs) and validate with in vitro assays .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Apply the FINER criteria to evaluate study feasibility and relevance. For example, differences in cell line viability assays may arise from variable metabolite profiles or assay conditions .
  • Conduct meta-analyses to harmonize data, adjusting for confounding factors (e.g., solvent effects, purity thresholds >95%) .

Q. How can researchers optimize the stability of this compound under experimental conditions?

  • Methodological Answer :

  • Perform accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Use LC-MS to identify byproducts (e.g., oxidation at the hydroxyl group) .
  • Stabilize solutions with antioxidants (e.g., 0.1% BHT) or buffer systems (pH 6–7) to minimize hydrolysis .

Notes

  • Methodological Rigor : Answers align with frameworks like PICO (population, intervention, comparison, outcome) for hypothesis-driven research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.